molecular formula C7H2Cl2N2O2S B13994884 2,7-Dichloro-4-nitrobenzo[d]thiazole

2,7-Dichloro-4-nitrobenzo[d]thiazole

Cat. No.: B13994884
M. Wt: 249.07 g/mol
InChI Key: NVGAFHACYDNXAN-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound’s structure consists of a benzothiazole ring substituted with chlorine atoms at positions 2 and 7 and a nitro group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-nitrobenzo[d]thiazole typically involves the reaction of 2,7-dichlorobenzothiazole with nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid, and the temperature is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dichloro-4-nitrobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-nitrobenzo[d]thiazole
  • 2,6-Dichloro-4-nitrobenzo[d]thiazole
  • 2,7-Dichloro-5-nitrobenzo[d]thiazole

Uniqueness

2,7-Dichloro-4-nitrobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 7 and a nitro group at position 4 makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H2Cl2N2O2S

Molecular Weight

249.07 g/mol

IUPAC Name

2,7-dichloro-4-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H

InChI Key

NVGAFHACYDNXAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl

Origin of Product

United States

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